molecular formula C11H10ClN5O2 B10906475 3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B10906475
M. Wt: 279.68 g/mol
InChI Key: LVXVSLKONBCSON-WLRTZDKTSA-N
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Description

3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic organic compound with potential applications in various scientific fields. Its structure features a triazine ring, a hydrazone linkage, and a chlorinated benzylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 6-methyl-1,2,4-triazin-5(4H)-one hydrazine derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; often in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
  • Ethyl 2-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinoacetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one stands out due to its unique combination of a triazine ring and a chlorinated benzylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10ClN5O2

Molecular Weight

279.68 g/mol

IUPAC Name

3-[(2E)-2-[(5-chloro-2-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H10ClN5O2/c1-6-10(19)14-11(17-15-6)16-13-5-7-4-8(12)2-3-9(7)18/h2-5,18H,1H3,(H2,14,16,17,19)/b13-5+

InChI Key

LVXVSLKONBCSON-WLRTZDKTSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=C(C=CC(=C2)Cl)O

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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